molecular formula C9H8BrNO2 B12883251 4-Bromo-2-ethoxybenzo[d]oxazole

4-Bromo-2-ethoxybenzo[d]oxazole

Cat. No.: B12883251
M. Wt: 242.07 g/mol
InChI Key: PSLZCLQPYBSVRB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and ethoxylated precursors. One common method includes the reaction of 2-aminophenol with 4-bromo-2-ethoxybenzaldehyde under acidic conditions to form the desired benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethoxybenzo[d]oxazole is unique due to the combination of the bromine atom and ethoxy group, which imparts distinct electronic and steric effects. These features can enhance its reactivity and binding interactions in various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-2-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3

InChI Key

PSLZCLQPYBSVRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

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